N-(pyridin-4-yl)pyridine-2-carboxamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-pyridin-4-ylpyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c15-11(10-3-1-2-6-13-10)14-9-4-7-12-8-5-9/h1-8H,(H,12,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHHBFEDLZMCGON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Transformations
Established and Optimized Synthetic Routes to N-(pyridin-4-yl)pyridine-2-carboxamide
The formation of the amide bond between a carboxylic acid and an amine is a cornerstone of organic synthesis, and this principle is central to the preparation of this compound.
Amide Bond Formation via Condensation Reactions
The most direct and established route to this compound involves the condensation of picolinic acid (pyridine-2-carboxylic acid) and 4-aminopyridine (B3432731). This transformation can be achieved through several activation methods.
One common approach is the conversion of picolinic acid to a more reactive acyl chloride. This is typically accomplished by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting picolinoyl chloride is then reacted with 4-aminopyridine in the presence of a base, like triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct and drive the reaction to completion. nih.govnih.gov
Alternatively, a variety of coupling reagents can be employed to facilitate the direct condensation of picolinic acid and 4-aminopyridine. These reagents activate the carboxylic acid in situ to form a highly reactive intermediate that is readily attacked by the amine. Commonly used coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and suppress side reactions. fishersci.co.ukluxembourg-bio.com Phosphonium-based reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and uronium-based reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are also effective. luxembourg-bio.com
| Reagent System | Base | Solvent | Temperature | Yield (%) | Reference |
| SOCl₂, then 4-aminopyridine | Triethylamine | Dichloromethane | Room Temp. | Moderate to Good | nih.gov |
| Picolinic acid, 4-aminopyridine, DCC, HOBt | N/A | Dichloromethane/DMF | 0 °C to Room Temp. | Good | fishersci.co.ukluxembourg-bio.com |
| Picolinic acid, 4-aminopyridine, EDC, HOBt | N/A | Dichloromethane/DMF | 0 °C to Room Temp. | Good | fishersci.co.uk |
Mechanistic Considerations of Key Bond-Forming Steps
The mechanism of amide bond formation via condensation reactions proceeds through a nucleophilic acyl substitution pathway. When a coupling reagent such as a carbodiimide (B86325) (e.g., DCC) is used, the carboxylic acid adds to one of the double bonds of the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is a potent acylating agent. The amine then attacks the carbonyl carbon of the activated acid, forming a tetrahedral intermediate. This intermediate subsequently collapses, eliminating the dicyclohexylurea byproduct and forming the stable amide bond. luxembourg-bio.com
In the case of acyl chloride formation, the hydroxyl group of the carboxylic acid is converted into a good leaving group by the chlorinating agent. The subsequent nucleophilic attack by the amine on the carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion, yields the final amide product. The presence of a base is crucial to scavenge the HCl generated during the reaction. youtube.com
Development of Novel Synthetic Approaches and Methodological Advancements
Beyond traditional condensation reactions, contemporary organic synthesis has focused on developing more efficient, versatile, and environmentally benign methods for the construction of molecules like this compound and its derivatives.
Transition Metal-Catalyzed Coupling Reactions for Analogue Preparation (e.g., Suzuki-Miyaura Cross-Coupling for related compounds)
Transition metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, offer a powerful tool for the synthesis of analogues of this compound. This methodology is especially useful for creating derivatives with carbon-carbon bonds between aromatic rings. For example, a bromo-substituted this compound could be coupled with a variety of aryl or heteroaryl boronic acids or esters to generate a library of novel compounds. mdpi.com
The general catalytic cycle for a Suzuki-Miyaura coupling involves the oxidative addition of an aryl halide to a palladium(0) catalyst, followed by transmetalation with a boronic acid in the presence of a base, and concluding with reductive elimination to yield the cross-coupled product and regenerate the palladium(0) catalyst. mdpi.comnih.gov The choice of palladium precursor, ligand, base, and solvent system is critical for achieving high yields and functional group tolerance. nih.gov While direct Suzuki-Miyaura coupling on the pyridine rings of the parent compound is challenging, this approach is highly valuable for the synthesis of functionalized precursors that can then be converted to the final amide.
| Aryl Halide Precursor | Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 72 | mdpi.com |
| m-Bromo-xylene | 2-Methoxyphenylboronic acid | Pd(OAc)₂ / Ligand 4m | K₂CO₃ | 1,4-Dioxane | 80 | 96 | nih.gov |
Multi-Component Reaction Strategies for Pyridine-Carboxamide Synthesis
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, represent a highly efficient and atom-economical approach to complex molecule synthesis. While a specific MCR for the direct synthesis of this compound is not prominently reported, MCRs for the synthesis of substituted pyridines and amides are well-established and could be adapted. nih.gov
For instance, a Hantzsch-type pyridine synthesis or similar MCRs could be envisioned to construct a functionalized pyridine ring system, which could then be elaborated to the final product. mdpi.com The Ugi four-component reaction, which efficiently produces bis-amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide, is another powerful MCR that could potentially be utilized in a synthetic route towards complex analogues of the target compound. nih.gov
Green Chemistry Protocols for this compound Synthesis
In line with the principles of green chemistry, efforts have been made to develop more environmentally friendly synthetic methods. These include the use of microwave irradiation and solvent-free reaction conditions.
Microwave-assisted organic synthesis can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes compared to conventional heating. academie-sciences.frdergipark.org.tr The synthesis of amides under microwave irradiation, particularly in the absence of a solvent, is a promising green alternative. researchgate.netacademie-sciences.fr This approach minimizes the use of volatile organic compounds and reduces energy consumption. mdpi.com
Solvent-free reactions, or solid-state reactions, offer significant environmental benefits by eliminating the need for solvents, which are often a major source of chemical waste. academie-sciences.fr These reactions can be promoted by grinding the reactants together, sometimes with a catalytic amount of a solid support or a phase-transfer catalyst. academie-sciences.fr
| Reaction Type | Conditions | Time | Yield | Reference |
| Microwave-assisted etherification of isosorbide | Solvent-free, PTC | 5-30 min | up to 98% | academie-sciences.fr |
| Microwave-assisted synthesis of 3-(2-pyridyl)pyrazole | Solvent-free | 2 h 10 min | Good | dergipark.org.tr |
| Microwave-assisted synthesis of thiopyridine arabinosides | Solvent-free, silica (B1680970) gel support | 2-3 min | High | mdpi.com |
Strategies for Derivatization and Analogue Synthesis
The core structure of this compound, featuring two interconnected pyridine rings via an amide linkage, serves as a versatile template for chemical derivatization. Synthetic strategies are primarily focused on modifying the pyridine rings, exploring the influence of various substituents on reaction outcomes, and constructing complex hybrid molecules that incorporate this foundational scaffold. These approaches aim to systematically alter the molecule's steric and electronic properties, leading to a diverse library of analogues for various chemical applications.
Modification of the pyridine rings in this compound and related structures is a key strategy for generating chemical diversity. These modifications typically involve the introduction of various functional groups onto the aromatic systems, which can significantly alter the molecule's properties.
One common approach is electrophilic aromatic substitution, where functional groups are introduced onto the electron-rich pyridine rings. For instance, halogenation can be achieved to introduce atoms like fluorine. The synthesis of N-(3-fluoropyridine-2-carbonyl)pyridine-2-carboxamide and 3-fluoro-N-(3-fluoropyridine-2-carbonyl)pyridine-2-carboxamide demonstrates the feasibility of incorporating fluorine atoms at specific positions on the pyridine rings. nih.gov Such modifications are achieved through carefully controlled reaction conditions, providing access to analogues with altered electronic characteristics.
Alkylation represents another significant modification strategy. The nitrogen atom of the pyridine ring can be alkylated under specific conditions. For example, pyridine carboxamides have been shown to react with sultones, such as 1,3-propanesultone, leading to the formation of sulfobetaine (B10348) derivatives. nih.gov This reaction involves the nucleophilic attack of the pyridine nitrogen on the sultone ring, resulting in its opening and the formation of a new N-alkylated product. nih.gov
Furthermore, condensation reactions are widely employed to build more complex structures from pyridine carboxamide precursors. Starting with derivatives like 3-oxo-N-(pyridin-2-yl)butanamide, a variety of heterocyclic systems, including pyrazole, pyridazine, and thiadiazole, can be synthesized by reacting with appropriate reagents. researchgate.net These methods allow for the expansion of the core structure by fusing or linking new rings to the pyridine carboxamide framework.
The efficiency of synthetic routes and the diversity of the resulting products are heavily influenced by the nature and position of substituents on the pyridine rings. These effects can be electronic or steric in nature.
Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) on the pyridine ring can significantly impact reactivity. Studies on the conversion of 4-methoxypyridines have shown that the presence of EWGs on the pyridine ring favors certain transformations. researchgate.net For instance, EWGs can inactivate the lone pair of electrons on the pyridine nitrogen, making reactions at that site more challenging and potentially requiring harsher conditions. researchgate.net Conversely, the position of the amide substituent itself affects reactivity. In the alkylation of pyridine carboxamides with sultones, placing the amide group in the meta- or para-position relative to the ring nitrogen increases the reaction yield, whereas an ortho-position decreases it. nih.gov This is attributed to the potential for the amide's hydrogen atom to form a stabilizing hydrogen bond with the sultone's oxygen atom in the transition state, a conformation more readily achieved with meta- and para-isomers. nih.gov
Steric hindrance is another critical factor. The introduction of bulky substituents can impede the approach of reagents and influence the conformation of the final molecule. In a system related to N-(pyridin-2-carbonyl)pyridine-2-carboxamide, the presence of two methoxy (B1213986) substituents, one on each pyridine ring, caused a significant distortion in the molecule's planarity due to steric hindrance. nih.gov The dihedral angle between the two pyridine rings was found to be 14.52 (11)°, a deviation from the nearly planar structure observed in the unsubstituted parent compound. nih.gov
| Substituent/Feature | Position | Effect on Synthesis | Reference |
|---|---|---|---|
| Amide Group | meta- or para- | Increases reaction yield in sultone alkylation. | nih.gov |
| Amide Group | ortho- | Decreases reaction yield in sultone alkylation. | nih.gov |
| Electron-Withdrawing Groups (e.g., Cl, COOH) | On pyridine ring | Inactivates the pyridine nitrogen, requiring harsher reaction conditions for N-alkylation. Favors certain conversions like pyridone formation. | researchgate.net |
| Methoxy Groups | On both pyridine rings | Causes steric hindrance, leading to a distorted, non-planar molecular structure. | nih.gov |
Hybrid scaffolds are complex molecules created by integrating the pyridine carboxamide core with other distinct chemical moieties. This approach generates novel molecular architectures with potentially unique properties. The synthesis of these hybrids often involves multi-step sequences or one-pot condensation reactions.
A prominent strategy involves linking the pyridine carboxamide framework to other heterocyclic systems. For example, a hybrid scaffold featuring pyridine, pyrimidine (B1678525), and piperidine (B6355638) rings has been synthesized. longdom.org This involves a multi-step synthesis culminating in the formation of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives. longdom.org Another example is the creation of furan-pyridine hybrids, such as N2,N5-Di(pyridin-4-yl)furan-2,5-dicarboxamide. mdpi.comnih.gov This compound is synthesized through a condensation reaction between furan-2,5-dicarboxylic acid (after conversion to its acyl chloride) and 4-aminopyridine. mdpi.comnih.gov
More complex fused systems can also be generated. The reaction of pyridine-2,6-dicarbohydrazide (B1583541) with 6-iodo-2-methyl-4H-benzo[d] researchgate.netlongdom.orgoxazin-4-one, using a green mechanochemical method, yields N2,N6-bis(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)pyridine-2,6-dicarboxamide. mdpi.com This creates a large, symmetrical molecule that incorporates the pyridine dicarboxamide core as a linker for two quinazolinone units. mdpi.com Similarly, pyridine units can be linked via other heterocyclic rings, as seen in the synthesis of di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines, where an amidine and an isothiocyanate cyclize to form the central 1,2,4-thiadiazole (B1232254) ring. acs.org These synthetic methodologies highlight the modularity of the pyridine carboxamide scaffold in constructing diverse and complex chemical structures.
| Hybrid Scaffold Name | Combined Moieties | Synthetic Strategy | Reference |
|---|---|---|---|
| N2,N5-Di(pyridin-4-yl)furan-2,5-dicarboxamide | Pyridine, Furan, Dicarboxamide | Condensation of furan-2,5-dicarbonyl dichloride with 4-aminopyridine. | mdpi.comnih.gov |
| N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives | Pyridine, Pyrimidine, Phenyl, Piperidine, Carboxamide | Multi-step synthesis involving coupling of substituted anilines with pyrimidine and piperidine precursors. | longdom.org |
| N2,N6-bis(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)pyridine-2,6-dicarboxamide | Pyridine Dicarboxamide, Quinazolinone | Mechanochemical reaction of pyridine-2,6-dicarbohydrazide with a benzoxazinone (B8607429) derivative. | mdpi.com |
| 3-(4-Isopropylpyridin-2-yl)-N-(4-(trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine | Pyridine, 1,2,4-Thiadiazole | Cyclization reaction of a pyridine-containing amidine with a pyridine-containing isothiocyanate. | acs.org |
Comprehensive Structural Elucidation and Spectroscopic Characterization
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
One-Dimensional (1D) NMR: 1H and 13C NMR Spectroscopic AnalysisNo experimentally determined and published 1H or 13C NMR spectral data, including chemical shifts and coupling constants, were found for N-(pyridin-4-yl)pyridine-2-carboxamide.
Further research and publication in the field are required to fully elucidate the structural and spectroscopic characteristics of this specific compound.
Vibrational Spectroscopy Applications
Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. mdpi.com The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent parts: the two pyridine (B92270) rings and the secondary amide linker.
Key expected vibrational modes include:
N-H Stretching: A sharp to moderately broad band is expected in the region of 3300-3100 cm⁻¹ due to the stretching vibration of the N-H bond in the secondary amide. The position and shape of this band can be influenced by hydrogen bonding.
C-H Aromatic Stretching: Weak to medium bands are anticipated above 3000 cm⁻¹ corresponding to the C-H stretching vibrations of the two pyridine rings.
C=O Stretching (Amide I): A strong, prominent absorption band is expected between 1680 and 1630 cm⁻¹ for the carbonyl (C=O) stretching vibration. This is one of the most characteristic peaks in the spectrum of an amide.
N-H Bending (Amide II): A medium to strong band, typically found in the 1570-1515 cm⁻¹ range, results from the N-H bending vibration coupled with C-N stretching.
C=C and C=N Ring Stretching: The stretching vibrations of the C=C and C=N bonds within the pyridine rings are expected to appear in the 1600-1450 cm⁻¹ region. elixirpublishers.com
C-N Stretching: The stretching vibration of the C-N bond of the amide group is expected in the 1400-1200 cm⁻¹ region.
Table 2: Characteristic FT-IR Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity |
| N-H Stretch | Secondary Amide | 3300 - 3100 | Medium |
| C-H Stretch | Aromatic (Pyridine) | 3100 - 3000 | Weak-Medium |
| C=O Stretch (Amide I) | Secondary Amide | 1680 - 1630 | Strong |
| N-H Bend (Amide II) | Secondary Amide | 1570 - 1515 | Medium-Strong |
| C=C, C=N Stretch | Pyridine Rings | 1600 - 1450 | Medium-Strong |
| C-N Stretch | Amide | 1400 - 1200 | Medium |
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR spectroscopy. aps.org For this compound, Raman spectroscopy is particularly useful for observing vibrations that are symmetric and involve changes in the polarizability of the molecule.
Key features expected in the Raman spectrum include:
Ring Breathing Modes: The pyridine rings exhibit characteristic "ring breathing" modes, which are strong and sharp peaks in the Raman spectrum, typically around 1000 cm⁻¹. researchgate.net These modes involve the symmetric expansion and contraction of the rings and are highly sensitive to substitution and intermolecular interactions. nih.gov
C-H Stretching: Aromatic C-H stretching vibrations are also visible in the 3100-3000 cm⁻¹ region.
Lattice Dynamics: In the solid state, low-frequency Raman spectroscopy (typically below 200 cm⁻¹) can be used to study lattice vibrations (phonons), providing information about the crystal packing and intermolecular forces.
The molecule's C₂v point-group symmetry for the pyridine units implies that all 27 possible vibrational modes are Raman active. aps.org Analysis of the Raman spectrum can thus provide a detailed fingerprint of the molecule's vibrational structure. researchgate.net
Complementary Spectroscopic and Analytical Techniques
UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light, providing information about the electronic transitions within a molecule. libretexts.org The spectrum of this compound is expected to be dominated by transitions associated with the conjugated π-systems of the pyridine rings and the carboxamide group.
The primary electronic transitions observed in such aromatic and heterocyclic systems are:
π → π* Transitions: These are typically high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital. uzh.ch For the pyridine rings, these transitions are expected to produce strong absorption bands in the UV region, likely below 300 nm. libretexts.orgresearchgate.net
n → π* Transitions: These lower-intensity transitions involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* anti-bonding orbital. uzh.ch In pyridine, the n → π* transition is at a longer wavelength than the π → π* transitions. libretexts.org
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-resolution mass spectrometry is an indispensable tool for the precise determination of a molecule's elemental composition by measuring its mass-to-charge ratio with very high accuracy. This technique allows for the calculation of the molecular formula from the exact mass.
For this compound, the molecular formula is established as C₁₁H₉N₃O. The theoretical exact mass corresponding to the protonated molecule ([M+H]⁺) can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, and ¹⁶O).
Detailed Research Findings: While specific experimental HRMS data for this compound is not extensively detailed in publicly available literature, the theoretical monoisotopic mass provides a benchmark for its identification.
| Ion | Molecular Formula | Calculated Exact Mass (m/z) | Observed Exact Mass (m/z) |
|---|---|---|---|
| [M+H]⁺ | C₁₁H₁₀N₃O⁺ | 199.0797 | Data not available in cited sources |
The confirmation of the molecular formula is achieved when the experimentally observed exact mass from an HRMS analysis aligns with the calculated value within a very narrow margin of error, typically in the parts-per-million (ppm) range. This high degree of accuracy definitively distinguishes the target compound from other molecules with the same nominal mass.
Elemental Analysis for Purity Assessment
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. By comparing the experimentally determined elemental composition with the theoretically calculated values based on the proposed molecular formula, the purity of the synthesized compound can be assessed.
For this compound (C₁₁H₉N₃O), the theoretical elemental percentages are calculated as follows:
Carbon (C): (12.011 * 11) / 199.21 * 100% = 66.32%
Hydrogen (H): (1.008 * 9) / 199.21 * 100% = 4.55%
Nitrogen (N): (14.007 * 3) / 199.21 * 100% = 21.09%
Oxygen (O): (15.999 * 1) / 199.21 * 100% = 8.03%
Detailed Research Findings: Scientific literature on analogous compounds, such as N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide and N-(pyridin-4-ylmethyl)pyrazine-2-carboxamide, demonstrates the standard practice of reporting both calculated and found values for elemental analysis to validate the synthesis and purity of the compounds. nih.govnih.gov For this compound, a close agreement between the calculated and experimentally found percentages for Carbon, Hydrogen, and Nitrogen would confirm the empirical formula and indicate a high degree of purity.
| Element | Theoretical (%) | Found (%) |
|---|---|---|
| Carbon (C) | 66.32 | Data not available in cited sources |
| Hydrogen (H) | 4.55 | Data not available in cited sources |
| Nitrogen (N) | 21.09 | Data not available in cited sources |
A deviation of typically less than ±0.4% between the calculated and found values is generally considered acceptable and affirms the successful synthesis and purification of the target compound.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the behavior of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy, from which numerous properties can be derived.
Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Properties
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. It offers a balance between accuracy and computational cost, making it ideal for studying molecules of this size.
A DFT optimization of N-(pyridin-4-yl)pyridine-2-carboxamide would predict its most stable three-dimensional geometry. Key parameters obtained include bond lengths, bond angles, and dihedral angles. For instance, in a related compound, N-phenyl-N-(pyridin-4-yl)acetamide, DFT calculations were used to determine the orientation of the aromatic rings relative to the amide plane. researchgate.net In this acetamide (B32628) derivative, the dihedral angles between the amide plane and the phenyl and pyridyl rings were found to be 58.40(5)° and 61.51(5)°, respectively, indicating a significantly twisted conformation. researchgate.net A similar non-planar arrangement would be expected for this compound due to steric hindrance and electronic effects, with the two pyridine (B92270) rings twisted relative to the central carboxamide bridge.
Electronic properties such as the dipole moment and the distribution of atomic charges can also be calculated. These properties are crucial for understanding the molecule's polarity and intermolecular interactions.
Table 1: Representative Geometric Parameters from DFT Studies on a Related Amide
| Parameter | Value | Compound Reference |
|---|---|---|
| Dihedral Angle (Amide Plane - Phenyl Ring) | 58.40(5)° | N-phenyl-N-(pyridin-4-yl)acetamide researchgate.net |
| Dihedral Angle (Amide Plane - Pyridine Ring) | 61.51(5)° | N-phenyl-N-(pyridin-4-yl)acetamide researchgate.net |
Ab Initio Calculations for Conformational Behavior and Structural Stability
Ab initio (from first principles) methods, such as Hartree-Fock (HF) theory and post-HF methods, rely on solving the Schrödinger equation with fewer empirical parameters than DFT. These calculations are crucial for accurately determining the conformational landscape and structural stability of a molecule.
For this compound, ab initio calculations can be used to explore different conformers (rotational isomers) that arise from rotation around the C-N and C-C single bonds of the carboxamide linker. By calculating the relative energies of these conformers, the most stable, low-energy structures can be identified. Studies on similar pyridine carboxamide systems have shown that the planarity of the molecule is influenced by substitutions, which can introduce steric hindrance and alter the preferred conformation. nih.gov A key conformational feature is the relative orientation of the two pyridine rings, which can exist in cis or trans-like arrangements with respect to the amide bond.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer, hyperconjugative interactions, and the bonding nature within a molecule. materialsciencejournal.org It transforms the complex calculated wavefunction into a localized, intuitive picture of Lewis-like chemical bonds and lone pairs.
In this compound, NBO analysis can quantify the delocalization of electron density. materialsciencejournal.org A key interaction to investigate would be the hyperconjugative effect between the lone pair electrons on the amide nitrogen and the antibonding orbitals (π) of the adjacent carbonyl group and pyridine rings. This n → π interaction is characteristic of amides and contributes significantly to the stability of the planar amide bond. Furthermore, NBO analysis can reveal charge transfer between the two pyridine rings through the carboxamide bridge. The magnitude of these interactions is given by the second-order perturbation energy, E(2), where a higher value indicates a stronger interaction. materialsciencejournal.orgmdpi.com
Table 2: Example NBO Interaction Energies from a Pyridine-Based Hydrazone
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Compound Reference |
|---|---|---|---|
| π(C46-C48) | π*(N39-C50) | 30.35 | (E)-2-((6-chloropyridin-2-yl)oxy)-N′-(2-hydroxybenzylidene) acetohydrazide mdpi.com |
Note: This table illustrates the type of data obtained from NBO analysis on a related class of compounds, not on this compound itself.
Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter for predicting the chemical reactivity and kinetic stability of a molecule. nih.govirjweb.com A small HOMO-LUMO gap suggests that a molecule is more polarizable and chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.comajchem-a.com
For this compound, a HOMO-LUMO analysis would reveal the distribution of these orbitals across the molecule. Typically, the HOMO is located on the more electron-rich portions of the molecule, while the LUMO is on the electron-deficient parts. This information helps predict the sites for electrophilic and nucleophilic attack.
Table 3: Representative HOMO-LUMO Data from DFT Calculations
| Parameter | Value (eV) | Compound Reference |
|---|---|---|
| EHOMO | -6.2967 | N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine irjweb.com |
| ELUMO | -1.8096 | N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine irjweb.com |
| HOMO-LUMO Gap (ΔE) | 4.4871 | N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine irjweb.com |
Molecular Dynamics and Conformational Studies
While quantum chemical calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide insight into the dynamic behavior of a molecule over time at a given temperature.
Simulations of Molecular Flexibility and Rotational Energy Barriers
MD simulations can model the flexibility of this compound by simulating its atomic motions. This allows for the exploration of its conformational space and the transitions between different conformers.
A key aspect of this molecule's flexibility is the rotation around the single bonds linking the pyridine rings to the amide group. The energy required to perform these rotations, known as the rotational energy barrier, can be calculated. This is often done by performing a series of constrained DFT calculations where the dihedral angle of interest is systematically varied, and the energy is calculated at each step. Studies on related N-aryl systems have used such methods to determine these barriers, which are crucial for understanding the molecule's dynamic behavior and the potential for atropisomerism (the existence of stereoisomers due to hindered rotation). nih.govfigshare.com The height of the energy barrier indicates how easily the molecule can change its conformation at a given temperature.
Influence of Solvent and Substituents on Molecular Conformation
The three-dimensional structure of this compound is not static; it is influenced by its environment and chemical modifications. The conformation is primarily defined by the dihedral angles between the two pyridine rings and the orientation of the central carboxamide linker. Computational studies on analogous pyridine dicarboxamides have identified three main conformational types based on the planarity of the carboxamide groups relative to the central ring: planar, semi-skew, and skew. nih.gov
Influence of Solvent: The solvent environment plays a critical role in determining the most stable conformation. Computational models often use implicit solvent models like the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO) to simulate the effect of a solvent's dielectric constant on the molecule. researchgate.netrsc.org In polar solvents, conformations with a larger dipole moment are generally stabilized. For this compound, polar solvents can form hydrogen bonds with the pyridine nitrogen atoms and the amide group, influencing the rotational barrier around the C-N bonds and potentially favoring a more planar conformation to maximize solvent interactions. researchgate.net Conversely, in the gas phase or nonpolar solvents, intramolecular forces, such as hydrogen bonds or steric repulsion, are more dominant in dictating the geometry. researchgate.net
Influence of Substituents: The addition of substituent groups to the pyridine rings can profoundly alter the molecular conformation through electronic and steric effects.
Steric Effects: Bulky substituents, particularly at positions ortho to the carboxamide linker, can cause significant steric hindrance. This steric clash can force the pyridine rings to rotate relative to each other, leading to a more twisted, non-planar (skew) conformation to minimize repulsive forces. mdpi.com
The interplay between these electronic and steric factors determines the final, lowest-energy conformation of the molecule in a given environment.
Predictive Computational Spectroscopy and Experimental Validation
Computational spectroscopy is a powerful tool for interpreting and predicting the spectral properties of molecules. By calculating spectra and comparing them with experimental data, researchers can confirm molecular structures and gain a deeper understanding of electronic and vibrational properties.
Vibrational Spectroscopy (FT-IR): Density Functional Theory (DFT) calculations are highly effective at predicting the infrared (IR) spectra of molecules. researchgate.net By computing the vibrational frequencies and their corresponding intensities, a theoretical IR spectrum can be generated. For amides, key vibrational modes include the C=O stretching (Amide I band), N-H bending (Amide II band), and C-N stretching (Amide III band). semanticscholar.orgnih.govnih.gov Studies on related molecules like pyridine-3-carboxamide (B1143946) have shown that theoretical frequencies calculated using methods like BLYP/6-311++G(d,p) correlate well with experimental FT-IR spectra, although a scaling factor is often applied to correct for anharmonicity and basis set limitations. researchgate.net Discrepancies and shifts in peak positions upon complexation or in different environments can be explained and assigned using these computational models. researchgate.net
| Vibrational Mode | Assignment | Experimental FT-IR (cm⁻¹) | Calculated DFT (cm⁻¹) |
|---|---|---|---|
| ν(N-H) | Amide N-H Stretch | ~3300-3500 | ~3350-3550 |
| ν(C=O) | Amide I (C=O Stretch) | ~1650-1680 | ~1660-1690 |
| δ(N-H) | Amide II (N-H Bend) | ~1500-1570 | ~1510-1580 |
| ν(C-N) | Amide III (C-N Stretch) | ~1250-1350 | ~1260-1360 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: While experimental ¹H and ¹³C NMR spectra are standard for characterization, DFT calculations can predict NMR chemical shifts and coupling constants, typically using the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov These predictions are invaluable for assigning complex spectra and understanding how electronic structure relates to observed chemical shifts. For example, the proton signals of the two pyridine rings in this compound are expected in the aromatic region (7.0-9.0 ppm), and their precise locations can be predicted computationally and then compared with experimental spectra recorded in solvents like CDCl₃ or DMSO-d₆. chemicalbook.comchemicalbook.com
Electronic Spectroscopy (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic transitions that give rise to UV-Vis absorption spectra. mdpi.com The calculation provides the excitation energies and oscillator strengths for transitions between molecular orbitals, most commonly the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) transition. researchgate.net For styrylpyridine compounds, TD-DFT has been used to predict the maximum absorption wavelength (λmax) with good accuracy compared to experimental values. researchgate.net The choice of functional (e.g., B3LYP, CAM-B3LYP) and the inclusion of a solvent model are crucial for obtaining results that align well with experimental measurements. mdpi.comchemrxiv.org
| Compound | Solvent | Calculated λmax (nm) | Experimental λmax (nm) | Transition |
|---|---|---|---|---|
| trans-4-styrylpyridine | Gas Phase | 307 | 304 | π → π* |
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify the various intermolecular interactions that stabilize a crystal lattice. nih.gov The Hirshfeld surface is mapped with properties like dnorm (normalized contact distance), which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii sum, typically representing hydrogen bonds or other strong interactions. nih.govresearchgate.net
The most significant interactions are typically non-specific H···H contacts, reflecting the abundance of hydrogen atoms on the molecular surface. Other key interactions include C···H/H···C contacts, which are indicative of C-H···π stacking interactions, and N···H/H···N or O···H/H···O contacts, which correspond to classical and weak hydrogen bonds. nih.govnih.gov These interactions govern the self-assembly of the molecules in the solid state, influencing properties like melting point and solubility.
| Interaction Type | Contribution (%) |
|---|---|
| H···H | 41.5 |
| C···H / H···C | 26.9 |
| N···H / H···N | 12.5 |
| O···H / H···O | 6.6 |
| C···C | 5.8 |
| Other | 6.7 |
Coordination Chemistry and Metal Complexation
N-(pyridin-4-yl)pyridine-2-carboxamide as a Ligand System
This compound is a versatile ligand in coordination chemistry, capable of engaging metal ions through various binding modes. Its structure, featuring two pyridine (B92270) rings linked by a carboxamide group, provides multiple potential coordination sites, including the nitrogen atoms of both pyridine rings and the oxygen and nitrogen atoms of the amide linker. This arrangement allows for a rich and diverse coordination chemistry.
The structural flexibility of this compound allows it to adopt several coordination modes. It can act as a monodentate ligand, coordinating to a metal center through one of its pyridine nitrogen atoms. For instance, in complexes with manganese(II) and cadmium(II), this ligand has been observed to coordinate in a monodentate fashion. nih.gov
More commonly, it functions as a multidentate ligand, bridging multiple metal centers or chelating a single metal ion. For example, it can act as a bidentate and bis-monodentate ligand, bridging three copper(II) atoms. iucr.org The versatility in coordination is a key feature, enabling the formation of a wide array of complex structures, from simple mononuclear complexes to intricate polynuclear and polymeric architectures. The specific coordination mode adopted often depends on factors such as the nature of the metal ion, the counter-anion, and the reaction conditions.
The design of heterocyclic nitrogen ligands like this compound is guided by several key principles aimed at controlling the structure and properties of the resulting metal complexes. These ligands are of significant interest due to their ability to form strong covalent bonds with transition metal ions and their capacity to facilitate the construction of complex architectures through self-assembly. iucr.org
Key design considerations include:
Number and Position of Donor Atoms: The arrangement of nitrogen atoms within the heterocyclic rings dictates the potential coordination modes (e.g., monodentate, bidentate, tridentate).
Flexibility of the Ligand Backbone: The linker between the heterocyclic rings influences the ligand's ability to bend and rotate, allowing it to accommodate different coordination geometries and bridge multiple metal centers.
Steric and Electronic Effects: Substituents on the pyridine rings can be used to fine-tune the steric hindrance and electronic properties of the ligand, thereby influencing the stability and reactivity of the metal complexes. numberanalytics.com
Supramolecular Interactions: The presence of aromatic systems can promote π-π stacking interactions, which play a crucial role in the self-assembly and crystal packing of the resulting coordination compounds. nih.gov
By systematically modifying these features, chemists can design ligands that lead to the formation of metal complexes with desired topologies and properties for applications in areas such as catalysis, materials science, and luminescence. iucr.orgiucr.org
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound and related ligands typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are then characterized using a variety of analytical techniques to determine their structure, composition, and properties.
Transition metal complexes of ligands similar to this compound have been successfully prepared. For example, complexes of Mn(II) and Cd(II) with N,N'-bis(pyridin-4-yl)pyridine-2,6-dicarboxamide have been synthesized. nih.gov The general procedure involves mixing a solution of the ligand with a solution of the metal salt, often with gentle heating or refluxing, to facilitate the coordination reaction. The choice of solvent is crucial and can influence the final product. Ethanolic solutions are commonly used in the synthesis of such complexes. nih.gov The stoichiometry of the reactants (metal-to-ligand ratio) is another important parameter that can be varied to obtain different complex compositions. nih.gov
Table 1: Examples of Synthesized Transition Metal Complexes with Pyridine-Carboxamide Type Ligands
| Metal Ion | Ligand | Synthetic Method | Reference |
|---|---|---|---|
| Mn(II) | N,N'-bis(pyridin-4-yl)pyridine-2,6-dicarboxamide | Reaction of ligand with MnSO₄·H₂O | nih.gov |
| Cd(II) | N,N'-bis(pyridin-4-yl)pyridine-2,6-dicarboxamide | Reaction of ligand with CdSO₄·8/3H₂O | nih.gov |
| Cu(II) | N-(pyridin-4-ylmethyl)pyrazine-2-carboxamide | Reaction of ligand with copper(II) acetate (B1210297) | iucr.org |
| Ni(II) | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Reaction of ligand with Nickel(II) acetate in ethanol | nih.gov |
| Cu(II) | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Reaction of ligand with Copper(II) acetate in ethanol | nih.gov |
| Zn(II) | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Reaction of ligand with Zinc(II) acetate in ethanol | nih.gov |
Spectroscopic techniques such as UV-Visible spectroscopy are employed to study the electronic transitions within the complexes and to gain insights into the ligand field effects. The coordination of the ligand to the metal ion causes a shift in the absorption bands compared to the free ligand, which is indicative of complex formation. nih.gov The d-d electronic transitions observed in the visible region of the spectrum can provide information about the coordination geometry and the strength of the ligand field. For example, a distorted square planar geometry has been assigned to a Cu(II) complex based on its electronic spectrum. nih.gov
Table 2: Coordination Geometries of Metal Complexes with Pyridine-Carboxamide Type Ligands
| Metal Complex | Coordination Geometry | Characterization Technique | Reference |
|---|---|---|---|
| [Mn(H₂L¹)(SO₄)(H₂O)₄]·2H₂O | Distorted Octahedral | Single-crystal X-ray diffraction | nih.gov |
| [Cd(H₂O)₄(H₂L¹)₂]·SO₄·4H₂O | Distorted Octahedral | Single-crystal X-ray diffraction | nih.gov |
| Cu(II)-complex with a pyridinium (B92312) iodide-tagged Schiff base | Distorted Square Planar | UV-Visible Spectroscopy | nih.gov |
| Co(II) and Ni(II) complexes with a thiophene-carboxamide ligand | Tetrahedral | UV-Visible, FT-IR, ¹H NMR | researchgate.net |
Applications in Metal-Organic Frameworks (MOFs) and Supramolecular Architectures
The ability of this compound and its analogues to act as bridging ligands makes them excellent candidates for the construction of Metal-Organic Frameworks (MOFs) and other supramolecular architectures. MOFs are a class of porous materials with a crystalline structure composed of metal ions or clusters linked together by organic ligands.
A notable example is a copper(II) complex with the related ligand N-[(pyridin-4-yl)methyl]pyrazine-2-carboxamide, which forms a three-dimensional MOF structure with a 10³ network topology. iucr.org In this structure, the ligand coordinates in both a bidentate and a bis-monodentate manner, bridging three equivalent Cu(II) atoms. iucr.org The resulting framework contains cavities occupied by water molecules. iucr.org
Article on this compound Forthcoming
An in-depth article focusing on the chemical compound “this compound” is currently under development. The article will provide a comprehensive analysis of its coordination chemistry and the advanced physical properties of its metal complexes.
The forthcoming article will be structured to explore the following key areas:
: This section will delve into the rational design and construction of polymeric and multi-nuclear compounds involving this compound. It will also examine the crucial role of ligand-guest interactions in directing the self-assembly of these frameworks.
Investigation of Advanced Physical Properties in Metal Complexes: This part of the article will focus on the intriguing spin-crossover (SCO) phenomena and magnetic properties exhibited by metal complexes of this ligand. Furthermore, it will provide a detailed correlation between the structural characteristics and the observed physical properties in these coordination compounds.
The article promises to be a valuable resource for researchers and academics in the fields of coordination chemistry, materials science, and supramolecular chemistry, offering detailed research findings and data presented in an accessible format.
Biological Activity: Mechanistic Investigations and Target Interactions
Mechanistic Studies of Biological Activities at the Molecular Level
The biological effects of N-(pyridin-4-yl)pyridine-2-carboxamide and its analogs stem from their interactions with various cellular components. These interactions can lead to the inhibition of critical enzymes, modulation of signaling pathways, and the induction of cellular processes such as apoptosis and cell cycle arrest.
Enzyme Inhibition Mechanisms
While direct inhibitory studies on this compound against β-lactamase and ribonucleotide diphosphate reductase are not extensively documented in publicly available research, the broader class of pyridine (B92270) derivatives has shown activity against various enzymes, including metallo-β-lactamases. For instance, pyridine monothiocarboxylic acid analogs have been identified as inhibitors of these enzymes, which are crucial for bacterial resistance to β-lactam antibiotics. nih.govresearchgate.net Similarly, α-(N)-heterocyclic carboxaldehyde thiosemicarbazones, which share structural similarities with pyridine carboxamides, have been shown to inhibit ribonucleotide reductase, a key enzyme in DNA synthesis. nih.gov
In the context of JumonjiC (JmjC) histone demethylases, which are implicated in cancer development, pyridine-based compounds have emerged as potential inhibitors. While specific data for this compound is limited, related pyridine derivatives have been investigated for their ability to target these enzymes.
Molecular Modulation of Cellular Pathways and Receptor Activity
The pyridine scaffold is a common feature in molecules designed to modulate various cellular signaling pathways. For example, derivatives of N-substituted 2-(4-pyridinyl)thiazole carboxamides have been shown to regulate angiogenesis signaling pathways, which are critical for tumor growth. nih.gov These compounds can influence the activity of key proteins in these pathways, leading to the inhibition of new blood vessel formation. While the specific effects of this compound on cellular pathways have not been fully elucidated, its structural motifs suggest potential interactions with kinase signaling cascades or other regulatory pathways involved in cell proliferation and survival. A related compound, N-(4-phenoxyphenyl)-2-[(pyridin-4-ylmethyl)amino]nicotinamide, has been noted for its relevance to the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) pathway. drugbank.com
Protein and Nucleic Acid Binding Affinity and Specificity Studies
The ability of pyridine carboxamide derivatives to bind to proteins and nucleic acids is a key aspect of their mechanism of action. Designed peptides containing the pyridine-2-carboxamide moiety, such as pyridine-2-carboxamidonetropsin (2-PyN), have been shown to bind to the minor groove of DNA. nih.gov These interactions are specific, with the binding affinity depending on the DNA sequence. nih.gov
Furthermore, metal complexes of pyridine carboxamide derivatives have demonstrated significant DNA binding and cleavage activity. For example, palladium(II) complexes with N-(4-bromophenyl)pyridine-2-carboxamide have been synthesized and their interaction with DNA studied, revealing the potential for these compounds to act as anticancer agents by damaging tumor cell DNA. mdpi.com The binding mode can involve intercalation or groove binding, leading to conformational changes in the DNA structure.
Induction of Apoptosis and Cell Cycle Arrest Mechanisms in Cancer Cell Lines
A significant body of research has focused on the anticancer properties of pyridine derivatives, which often involve the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells. nih.govnih.gov For instance, certain anticancer pyridines have been shown to induce G2/M phase cell cycle arrest and apoptosis in liver and breast cancer cells. nih.gov This is often mediated through the upregulation of tumor suppressor proteins like p53 and the activation of stress-activated protein kinases such as JNK. nih.gov
Derivatives of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide have been identified as novel anticancer agents that target the orphan nuclear receptor Nur77, leading to apoptosis in cancer cells. nih.govresearchgate.net Although these are not direct analogs of this compound, they highlight the potential of the pyridine carboxamide scaffold in developing apoptosis-inducing anticancer drugs. The mechanism often involves the modulation of key regulatory proteins in the apoptotic and cell cycle pathways.
Structure-Activity Relationship (SAR) Studies for Biological Potency
The biological activity of this compound and its derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies aim to understand how variations in the molecular structure affect the biological potency and selectivity of these compounds.
Impact of Structural and Substituent Variation on Biological Activity
SAR studies on various classes of pyridine carboxamide derivatives have provided valuable insights into the key structural features required for their biological activity. For instance, in a series of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, the position of the nitrogen atom in the N-pyridyl ring and the presence of other substituents were found to significantly influence their anti-inflammatory and analgesic properties. mdpi.comresearchgate.net
Similarly, for pyrimidine-4-carboxamides, modifications at different positions of the core structure have been shown to modulate their inhibitory potency against specific enzymes. researchgate.net A review of the structure-activity relationships of pyridine derivatives has highlighted that the presence and position of substituents such as methoxy (B1213986), hydroxyl, and amino groups can enhance antiproliferative activity, while bulky groups or halogens may decrease it. nih.gov The planarity of the molecule and its ability to form hydrogen bonds are also critical factors influencing biological activity. nih.gov These studies underscore the importance of systematic structural modifications to optimize the therapeutic potential of pyridine carboxamide-based compounds.
| Compound Class | Key Structural Features | Impact on Biological Activity |
| N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides | Position of nitrogen in the N-pyridyl ring and other substituents | Influences anti-inflammatory and analgesic properties mdpi.comresearchgate.net |
| Pyrimidine-4-carboxamides | Modifications at various positions of the core structure | Modulates enzyme inhibitory potency researchgate.net |
| General Pyridine Derivatives | Presence and position of -OMe, -OH, -NH2 groups | Enhances antiproliferative activity nih.gov |
| General Pyridine Derivatives | Presence of bulky groups or halogens | Decreases antiproliferative activity nih.gov |
Identification of Critical Binding Residues and Hotspots through Molecular Docking
Molecular docking studies have been instrumental in elucidating the potential binding modes and critical interactions of pyridine carboxamide derivatives with various biological targets. While specific studies on this compound are limited, research on analogous compounds provides valuable insights into their binding mechanisms.
For instance, molecular docking of certain pyridine carboxamide derivatives has revealed their ability to fit within the active sites of enzymes through a network of hydrogen bonds and hydrophobic interactions. The pyridine and carboxamide moieties are often crucial for these interactions. In studies of urease inhibitors, for example, the binding of pyridine carboxamide derivatives was shown to involve hydrogen bonding and π-π stacking interactions within the enzyme's active site asm.org. Similarly, docking studies of pyridine-2-carboxamide derivatives as potential inhibitors of the SARS-CoV-2 main protease (MPro) have highlighted the importance of the pyridine, pyrimidine (B1678525), pyrrole, and carboxamide fragments in binding to the active site nih.gov.
In the context of antibacterial agents, molecular docking of 3-(pyridine-3-yl)-2-oxazolidinone derivatives predicted that hydrogen bonding primarily occurs with the A ring and the 5-amide side chain, interacting with purine or pyrimidine residues of the bacterial ribosome nih.gov. The pyridine ring in some of these derivatives also participates in hydrogen bond formation, while other parts of the molecule can engage in hydrophobic interactions nih.gov. For anticancer applications, docking studies of 2,6-diaryl-substituted pyridine derivatives with the kinesin Eg5 enzyme indicated potential hydrogen bond interactions with GLU116 and GLY117 residues in the binding site tubitak.gov.tr. These computational models suggest that the pyridine carboxamide scaffold serves as a versatile framework for engaging with various biological macromolecules, with specific substitutions influencing the precise nature of these interactions.
In Vitro Biological Screening and Mechanistic Elucidation
Derivatives of pyridine carboxamide have demonstrated notable antimicrobial properties against a range of pathogenic strains. The antimicrobial efficacy is often attributed to the presence of both the pyridine and amide functionalities, which are considered essential for their activity mdpi.com. The nitrogen-containing heterocyclic ring of pyridine and the amide linkage are thought to contribute to the interactions with microbial targets mdpi.com.
While some pyridine carboxamide derivatives have shown broad-spectrum activity, others exhibit more specific action. For example, the derivative MMV687254 was found to be active against Mycobacterium tuberculosis but inactive against Escherichia coli and other common bacterial pathogens asm.org. The mechanism of action for this particular compound involves it acting as a prodrug that is activated by the amidase AmiC in M. tuberculosis asm.org. This activation leads to the hydrolysis of the carboxamide, releasing metabolites that inhibit bacterial growth asm.org.
In other instances, pyridine derivatives have shown moderate antimicrobial activity against E. coli nih.gov. The structural variations among different derivatives, including the nature and position of substituents, play a significant role in determining the spectrum and potency of their antimicrobial effects mdpi.com.
| Compound Class | Pathogen | Observed Effect | Putative Mechanism |
|---|---|---|---|
| Pyridine Carboxamide Derivatives | Mycobacterium tuberculosis | Bacteriostatic in liquid culture, bactericidal in macrophages | Prodrug activation by amidase AmiC |
| Pyridine-2-carboxamide Analogs | Escherichia coli | Moderate antimicrobial activity | Interaction with microbial targets via pyridine and amide moieties |
| Mannich pyrol-pyridine bases | Escherichia coli, Salmonella typhi, Bacillus subtilis | Moderate antimicrobial activity | Not specified |
The pyridine carboxamide scaffold is a prominent feature in a variety of compounds with demonstrated anticancer activity against several established cancer cell lines, including HepG2 (liver cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The anticancer effects of these compounds are often mediated through their interaction with various molecular targets crucial for cancer cell proliferation and survival.
Several studies have reported the cytotoxic effects of pyridine derivatives on these cell lines. For instance, certain 2,6-diaryl-substituted pyridine derivatives have shown significant activity against MCF-7 cells tubitak.gov.tr. Similarly, N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides, which incorporate a pyridine-4-yl moiety, have exhibited antiproliferative activity against Caco-2 and HCT-116 colon cancer cell lines mdpi.com. Some pyridine-based thiosemicarbazones have also shown antiproliferative effects against HeLa and HepG-2 cell lines rsc.org.
The molecular targets of these pyridine-based anticancer agents are diverse. They have been found to inhibit key enzymes and proteins involved in cancer progression, such as:
Topoisomerase II : Inhibition of this enzyme interferes with DNA replication and repair, leading to cancer cell death mdpi.com.
Metalloproteinase MMP2 : This enzyme is involved in cancer cell invasion and metastasis, and its inhibition can suppress these processes mdpi.com.
Anti-apoptotic Bcl-xL protein : By inhibiting this protein, pyridine derivatives can promote apoptosis (programmed cell death) in cancer cells mdpi.com.
Phosphatidylinositol 3-kinase (PI3Kα) : This kinase is a key component of a signaling pathway that promotes cell growth and survival, and its inhibition is a target for anticancer therapies mdpi.com.
| Compound/Derivative Class | Cancer Cell Line | Molecular Target(s) |
|---|---|---|
| Sn(II) pyridine-2-carboxaldehyde thiosemicarbazone complex | Various | DNA, Topoisomerase II, MMP2, Bcl-xL |
| N-(pyridine-4-yl)-6-chloro-4-hydroxy-2-quinolone-3-carboxamide | Caco-2, HCT-116 | PI3Kα |
| 2,6-diaryl-substituted pyridine derivatives | MCF-7 | Kinesin Eg5 (putative) |
| Pyridine-based thiosemicarbazones | HeLa, HepG-2 | Not specified |
The pyridine nucleus is a common structural motif in compounds exhibiting antiviral activity nih.gov. While specific studies on the antiviral properties of this compound are not extensively documented, research on related structures suggests potential mechanisms of action.
One area of investigation has been the inhibition of viral proteases. For example, a study on novel pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamides found that these compounds, which incorporate pyridine and carboxamide moieties, exhibited potent antiviral activity against SARS-CoV-2. The proposed mechanism is the inhibition of the SARS-CoV-2 main protease (MPro) nih.gov.
Another potential antiviral mechanism for pyridine derivatives is the inhibition of host cell enzymes that are essential for viral replication. For instance, some pyridine-based compounds have been investigated as inhibitors of dihydroorotate dehydrogenase (DHODH), a host enzyme crucial for pyrimidine biosynthesis, which is required for the replication of certain viruses acs.org. A number of pyridine-based N-sulfonamides have also shown antiviral effects against both RNA and DNA viruses, with some compounds exhibiting over 50% reduction in viral load for viruses such as HSV-1, CBV4, and HAV nih.gov. The underlying mechanism for these sulfonamides was explored through molecular docking with the Hsp90α protein nih.gov.
The pyridine scaffold is present in numerous compounds with anti-inflammatory, analgesic, and antidepressant properties. The anti-inflammatory effects of pyridine derivatives are often linked to their ability to modulate the production of inflammatory mediators.
At a molecular level, the anti-inflammatory action of related heterocyclic compounds, such as pyrimidines, involves the suppression of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.
Regarding neurological effects, pyridine alkaloids and their derivatives have been shown to interact with the central nervous system (CNS) jchemrev.com. The nitrogen atom in the pyridine ring is crucial for the pharmacological profile of many CNS-active drugs jchemrev.com. The lipophilicity and electronic characteristics of pyridine analogs make them suitable candidates for CNS-acting drugs mdpi.com.
While direct evidence for the antidepressant effects of this compound is lacking, the broader class of pyridine-containing compounds has been explored for such activities. The potential molecular targets for antidepressant drugs are diverse and include the sphingolipid system and the receptor for brain-derived neurotrophic factor (BDNF) nih.gov. It is plausible that pyridine-based compounds could modulate these or other CNS targets.
The pyridine ring is a key component of many natural and synthetic compounds that exhibit a range of neurological effects. These effects are mediated through interactions with various biological targets within the central nervous system.
For instance, certain pyridine alkaloids have shown neuroprotective properties. One N-substituted analogue of anabasine displayed moderate neuritis inhibitory properties against microglial nitric oxide inflammation jchemrev.com. Another area of investigation is the potential of pyridine derivatives in the management of neurodegenerative conditions like Alzheimer's disease. Some novel pyridine-based zinc (II) amide carboxylates have been synthesized and studied for their potential as anti-Alzheimer agents, with a focus on their cholinesterase inhibitory activity nih.gov.
Furthermore, fused heterocyclic systems containing pyridine, such as pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines, have been evaluated for their neurotropic activity, with some derivatives exhibiting anticonvulsant, anxiolytic, and sedative effects. The structure-activity relationship studies of these compounds suggest that specific substitutions on the heterocyclic core are crucial for their neurological activity. These findings highlight the potential of the pyridine scaffold to interact with various CNS targets, including enzymes like cholinesterases and receptors involved in neurotransmission.
Computational Modeling and Virtual Screening for Biological Research
Molecular Docking Studies for Target Identification and Binding Modes
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to predict the binding mode and affinity of a small molecule, such as N-(pyridin-4-yl)pyridine-2-carboxamide, to a macromolecular target, typically a protein.
While specific molecular docking studies focused solely on this compound are not extensively detailed in publicly available literature, the principles of ligand-protein interaction analysis can be applied to understand its potential binding mechanisms. Docking studies on related pyridine (B92270) carboxamide derivatives have shown that the pyridine nitrogen and the carboxamide group are key interaction points, often forming hydrogen bonds with amino acid residues in the active site of a protein. mdpi.comnih.gov For instance, in studies of similar compounds, interactions with key residues are quantified by scoring functions, which estimate the binding energy. A lower score typically indicates a more favorable binding interaction.
Table 1: Representative Ligand-Protein Interactions for Pyridine Carboxamide Scaffolds
| Target Protein | Interacting Residues | Type of Interaction | Reference Compound |
|---|---|---|---|
| Carbonic Anhydrase | His94, His96, Thr199 | Hydrogen Bond, Metal Coordination | Pyrazole-carboxamides |
| Urease | Ni1, Ni2, Asp362 | Metal Coordination, Hydrogen Bond | Pyridine Carboxamide Derivatives |
This table is illustrative and based on studies of related pyridine carboxamide derivatives, as specific data for this compound is not available.
The prediction of binding affinity and the identification of optimal binding poses are the primary outcomes of molecular docking simulations. For this compound, a docking study would involve placing the molecule in various orientations within the binding pocket of a target protein and calculating the binding energy for each pose. The pose with the lowest energy is considered the most likely binding mode. The binding affinity, often expressed as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50), can be estimated from the docking score. Studies on analogous compounds have demonstrated a correlation between predicted binding affinities and experimentally determined biological activities. northwestern.edu
Virtual Screening Methodologies for Hit Identification and Optimization
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme.
Ligand-based virtual screening relies on the knowledge of other molecules that bind to the biological target of interest. Pharmacophore modeling is a common ligand-based approach that defines the essential three-dimensional arrangement of functional groups that a molecule must possess to be active. For this compound, a pharmacophore model could be developed based on its key chemical features: the two pyridine rings as aromatic and hydrogen bond acceptor features, and the carboxamide group as a hydrogen bond donor and acceptor. This model could then be used to screen large compound databases for molecules with similar pharmacophoric features.
Structure-based virtual screening (SBVS) utilizes the three-dimensional structure of the biological target, typically obtained through X-ray crystallography or NMR spectroscopy. In the context of this compound, if a target protein structure were known, SBVS could be employed to dock a library of compounds into the active site and score them based on their predicted binding affinity. Fragment-based drug design (FBDD) is a related approach where small molecular fragments are screened for binding to the target. The pyridine and carboxamide moieties of this compound could be considered as fragments in an FBDD campaign to identify initial hits, which could then be grown or linked to generate more potent lead compounds.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to guide the optimization of lead compounds.
While a specific QSAR model for this compound has not been reported, studies on related pyridine-containing compounds have successfully employed this technique. nih.gov For example, a QSAR study on a series of N-[2-(aryl/substituted aryl)-4-oxo-1, 3-thiazolidin-3-yl] pyridine-4-carboxamides identified that electron-withdrawing groups on the phenyl ring were favorable for anti-inflammatory activity. researchgate.net A hypothetical QSAR model for a series of analogs of this compound would involve calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and correlating them with their measured biological activity using statistical methods like multiple linear regression or machine learning algorithms.
Table 2: Common Molecular Descriptors Used in QSAR Studies
| Descriptor Type | Example Descriptors | Information Encoded |
|---|---|---|
| Electronic | Dipole moment, HOMO/LUMO energies | Charge distribution, reactivity |
| Steric | Molecular weight, volume, surface area | Size and shape of the molecule |
| Hydrophobic | LogP | Lipophilicity and membrane permeability |
| Topological | Connectivity indices | Atomic connectivity and branching |
This table provides examples of descriptors that would be relevant for a QSAR study of this compound and its analogs.
Development of Predictive Models for Biological Activity based on Molecular Descriptors
Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are crucial for forecasting the biological activity of novel compounds. These models are built on the principle that the biological activity of a chemical is directly related to its molecular structure. For pyridine-carboxamide derivatives, QSAR studies typically involve the calculation of a wide array of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules.
The development of a predictive QSAR model for a series of pyridine-carboxamide analogs would generally follow these steps:
Data Set Preparation: A series of pyridine-carboxamide derivatives with experimentally determined biological activities (e.g., IC50 values) is compiled. This data set is then divided into a training set, used to build the model, and a test set, used to validate its predictive power.
Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the data set. These can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical descriptors.
Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are employed to establish a mathematical relationship between the molecular descriptors (independent variables) and the biological activity (dependent variable).
Model Validation: The predictive ability of the generated QSAR model is rigorously assessed using both internal and external validation techniques.
For pyridine-carboxamide derivatives, studies on analogous compounds have highlighted the importance of specific descriptors in predicting their biological activity. These often include descriptors related to molecular shape, hydrophobicity, and electronic properties. For instance, a hypothetical QSAR model for a series of pyridine-2-carboxamide analogs might reveal the significance of descriptors such as those listed in the table below.
| Molecular Descriptor | Description | Potential Influence on Biological Activity |
|---|---|---|
| LogP | Octanol-water partition coefficient | Relates to the hydrophobicity of the molecule, affecting cell membrane permeability. |
| Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms in a molecule | Influences drug transport properties, including absorption and blood-brain barrier penetration. |
| Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule | Affects the overall size and can influence binding to target proteins. |
| Number of Hydrogen Bond Donors/Acceptors | Count of atoms that can donate or accept a hydrogen bond | Crucial for molecular recognition and binding affinity to biological targets. |
| Dipole Moment | A measure of the separation of positive and negative electrical charges in a system | Affects the polarity of the molecule and its interactions with polar biological macromolecules. |
Derivation of Insights into Molecular Features Driving Potency and Selectivity
For the pyridine-carboxamide scaffold, structure-activity relationship studies on related compounds have identified several key features that can be modulated to enhance potency and selectivity. mdpi.com
The Pyridine Rings: The nitrogen atoms in the pyridine rings can act as hydrogen bond acceptors, which is often a critical interaction in the binding pocket of a target protein. The relative orientation of the two pyridine rings, dictated by the central carboxamide linker, is also crucial for fitting into the binding site.
The Carboxamide Linker: The amide group is a rigid and planar functional group that can participate in hydrogen bonding, with the amide proton acting as a donor and the carbonyl oxygen as an acceptor. ontosight.ai The planarity of this linker restricts the conformational flexibility of the molecule, which can be advantageous for binding affinity.
Substituents on the Pyridine Rings: The addition of various substituents to the pyridine rings can significantly impact activity. For example, electron-donating or electron-withdrawing groups can alter the electronic properties of the pyridine rings, influencing their interaction with the target. Bulky substituents can provide additional van der Waals interactions but may also introduce steric hindrance.
A hypothetical pharmacophore model for a series of pyridine-2-carboxamide inhibitors might include features such as a hydrogen bond acceptor (from the pyridine nitrogen), a hydrogen bond donor (from the amide N-H), and two aromatic rings. The distances and angles between these features would be critical for optimal binding.
In Silico Evaluation of Pharmacokinetic Properties for Research Tool Development
The development of a compound as a research tool requires not only potent and selective biological activity but also acceptable pharmacokinetic properties. These properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion), determine the concentration and persistence of a compound in the body. In silico ADME prediction has become a standard practice in the early stages of drug discovery to filter out compounds with a high likelihood of poor pharmacokinetic behavior. mdpi.com
For this compound, various computational tools and web servers can be used to predict its ADME properties. These predictions are based on the analysis of its chemical structure and comparison to large databases of compounds with known pharmacokinetic data.
A typical in silico ADME profile for a research compound would include the parameters listed in the following interactive data table. The values presented are hypothetical and for illustrative purposes, as experimental data for this compound is not publicly available.
| ADME Property | Predicted Value/Classification | Significance in Research Tool Development |
|---|---|---|
| Gastrointestinal (GI) Absorption | High | Indicates good absorption from the gut, which is important for oral administration in in vivo studies. |
| Blood-Brain Barrier (BBB) Permeation | No | Suggests the compound is unlikely to cross the blood-brain barrier, which is relevant for targeting peripheral vs. central nervous system targets. |
| CYP450 Inhibition (e.g., CYP2D6, CYP3A4) | Non-inhibitor | A low potential for inhibiting major drug-metabolizing enzymes reduces the risk of drug-drug interactions in co-administration studies. |
| P-glycoprotein (P-gp) Substrate | No | Not being a substrate of this major efflux transporter can lead to higher intracellular concentrations. |
| Lipinski's Rule of Five | Yes (0 violations) | Adherence to this rule suggests good "drug-likeness" and a higher probability of oral bioavailability. |
Broader Scientific Applications and Emerging Research Areas
Catalysis and Organocatalysis
The unique structural arrangement of N-(pyridin-4-yl)pyridine-2-carboxamide, featuring two pyridine (B92270) rings linked by a carboxamide group, makes it and its derivatives highly valuable in the field of catalysis. The nitrogen atoms of the pyridine rings can act as Lewis bases and coordinate with metal centers, while the amide linker provides structural rigidity and can participate in hydrogen bonding, collectively influencing the catalytic environment.
Pyridine-carboxamide derivatives play a crucial role as ligands in transition-metal-catalyzed reactions. Their function is multifaceted, involving the stabilization of metal catalysts and the modulation of their electronic and steric properties to enhance reactivity and selectivity. nbinno.com In processes like palladium-catalyzed carbonylation, these scaffolds are instrumental in introducing carboxamide moieties into various organic molecules. nih.gov
The pyridine ring itself is a cornerstone in catalysis. In certain systems, the catalytic cycle is driven by a dearomatization–aromatization process of the pyridine ring, which facilitates hydride transfer reactions, such as the reduction of CO2. acs.org Furthermore, the amide group within the pyridine-carboxamide structure can serve as a directing group, guiding a catalyst to functionalize a specific C–H bond on the pyridine ring, enabling precise molecular modifications. nih.gov
In nickel-catalyzed cross-coupling reactions, which are fundamental for forming carbon-carbon bonds, ligands based on the pyridine-carboxamide framework can effectively control the catalyst's properties to achieve high yields and desired stereochemistry. nbinno.com Similarly, palladium(II) complexes featuring pyridine-based ligands have demonstrated high efficiency as precatalysts in Suzuki–Miyaura and Heck cross-coupling reactions. acs.org
The table below summarizes the performance of various palladium(II) complexes with pyridine ligands in a Suzuki-Miyaura cross-coupling reaction, illustrating the impact of ligand structure on catalytic efficiency. acs.org
| Catalyst Precursor | Substituent on Pyridine Ligand | Yield (%) |
|---|---|---|
| [Pd(py)2Cl2] | None | 99 |
| [Pd(4-Mepy)2Cl2] | 4-Methyl (electron-donating) | 99 |
| [Pd(4-CF3py)2Cl2] | 4-Trifluoromethyl (electron-withdrawing) | 96 |
| [Pd(4-CNpy)2Cl2] | 4-Cyano (electron-withdrawing) | 95 |
| [Pd(2,6-diMepy)2Cl2] | 2,6-Dimethyl (steric hindrance) | 99 |
The design and optimization of catalysts based on the this compound scaffold hinge on the strategic modification of its molecular structure. While specific research on this exact compound is nascent, principles derived from related pyridine derivatives guide the optimization process. Functionalizing the pyridine rings with either electron-donating or electron-withdrawing groups can significantly alter the physicochemical properties of the resulting coordination compounds. acs.org
For instance, introducing electron-donating groups would increase the electron density on the coordinating nitrogen atoms, potentially enhancing the stability of the metal-ligand bond and influencing the oxidative state of the metal center. Conversely, electron-withdrawing groups can make the metal center more electrophilic, which may be advantageous for certain catalytic steps. The steric profile of the ligand can also be adjusted to control substrate access to the catalytic site, thereby improving selectivity.
Optimization strategies involve creating a library of this compound analogues with varied substituents and evaluating their performance in target reactions. This structure-activity relationship (SAR) analysis helps identify the electronic and steric features that lead to the most effective and selective catalysts. nih.gov
Materials Science and Advanced Functional Materials Development
The structural characteristics of this compound make it an excellent candidate for developing advanced functional materials. Its ability to engage in hydrogen bonding, π-π stacking, and metal coordination allows for the construction of ordered supramolecular structures.
Pyridine-carboxamide scaffolds are foundational in designing metal-organic complexes and coordination polymers. mdpi.comresearchgate.net These materials are of great interest due to their potential applications in areas like gas storage, separation, and chemical sensing. researchgate.net The this compound ligand can coordinate with metal ions such as manganese(II) and cadmium(II) to form complex, ordered structures. nih.gov
The self-assembly of these molecules is driven by a combination of forces. The amide group is a reliable hydrogen bond donor and acceptor, while the aromatic pyridine rings facilitate π-π stacking interactions. nih.govnih.gov These non-covalent interactions are crucial for building robust, multidimensional networks. By carefully selecting metal ions and modifying the ligand structure, it is possible to create materials that respond to external stimuli like the introduction of a specific chemical species, changes in temperature, or light, forming the basis for smart systems and sensors. mdpi.com
The table below details key structural features and intermolecular interactions observed in crystals of related pyridine-carboxamide compounds, which are fundamental to their role in building responsive materials.
| Compound | Key Dihedral Angle | Primary Intermolecular Interactions | Resulting Structure |
|---|---|---|---|
| N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide | Pyrazine-Pyridine: 61.34° | N-H···N Hydrogen Bonds, C-H···O Hydrogen Bonds | 3D network via linked sheets nih.govnih.gov |
| N-(pyridin-4-ylmethyl)pyrazine-2-carboxamide | Pyrazine-Pyridine: 84.33° | N-H···N Hydrogen Bonds, π-π Stacking | 3D network via linked chains nih.govnih.gov |
| N,N'-bis-(pyridin-4-yl)pyridine-2,6-dicarboxamide (in Mn(II) complex) | - | Metal Coordination, Hydrogen Bonds, π-π Stacking | Molecular self-assembly nih.gov |
The photophysical properties of this compound are an emerging area of interest. The compound consists of conjugated aromatic systems, which often give rise to fluorescent behavior. The design of metal-organic complexes using heterocyclic nitrogen-derivative ligands has been explored for applications in luminescence. researchgate.net
While detailed photophysical characterization of this compound is not yet widely reported, analogous structures containing pyridine and other heterocyclic rings have been developed as fluorescent probes. mdpi.com The rigid structure of the carboxamide linker can limit non-radiative decay pathways upon photoexcitation, potentially leading to higher quantum yields of fluorescence. The electronic communication between the two pyridine rings through the amide bridge can be tuned by protonation or metal coordination, which could modulate the emission wavelength and intensity. This tunability makes such compounds promising for applications in optical sensing, bioimaging, and as components in light-emitting devices.
Bioanalytical Applications and Chemical Probe Development
The inherent ability of this compound to act as a chelating ligand for both metal cations and small anions makes it a promising scaffold for the development of chemical probes and sensors. mdpi.com The two pyridine nitrogen atoms and the amide oxygen can form a stable coordination pocket for specific analytes.
The development of a chemical probe requires a molecular recognition unit (the binding site) and a signal transduction mechanism. For this compound, the core structure serves as the recognition unit. A signaling event could be generated by coupling the binding of an analyte to a change in the compound's photophysical properties, such as a shift in fluorescence emission or a change in color (a chromogenic response).
For example, derivatives of this scaffold could be functionalized with fluorophores to create probes where ion binding induces a conformational change that alters the fluorescence output. This "turn-on" or "turn-off" sensing mechanism is highly desirable for bioanalytical applications, including the detection of biologically important ions in cellular environments. The versatility of the pyridine-carboxamide structure allows for systematic modifications to optimize selectivity and sensitivity for a target analyte, paving the way for tailored chemical probes for diagnostics and molecular imaging. mdpi.com
Development of Labeled Probes for Advanced Biological Imaging (e.g., PET)
The unique structural and chemical properties of pyridine-2-carboxamide derivatives make them ideal candidates for the development of radiolabeled probes for non-invasive imaging techniques like Positron Emission Tomography (PET). PET imaging allows for the real-time visualization and quantification of biochemical processes in living organisms, playing a crucial role in disease diagnosis, drug development, and understanding pathophysiology.
Derivatives of the this compound core are being explored for their ability to be labeled with positron-emitting isotopes, such as Fluorine-18 ([¹⁸F]), to create targeted radiotracers. These probes are designed to bind with high affinity and selectivity to specific biological targets, such as receptors or enzymes that are overexpressed in disease states.
A notable application is in the field of oncology, particularly in immune checkpoint imaging. Researchers have successfully developed [¹⁸F]-labeled pyridine-2-carboxamide derivatives as small-molecule probes for imaging the Programmed death-ligand 1 (PD-L1). nih.gov PD-L1 is a critical immune checkpoint protein that is often overexpressed on tumor cells, enabling them to evade the host immune system. The ability to non-invasively assess PD-L1 expression in tumors using PET can help in patient selection for immunotherapy and in monitoring treatment response. nih.gov
The development of these novel radiotracers involves a one-step radiofluorination process, which can be achieved with good radiochemical yield and high purity, making them suitable for potential clinical translation. nih.gov In vitro studies using cancer cell lines that express PD-L1 have demonstrated significant accumulation and retention of these probes. nih.gov Further validation through autoradiographic analysis on tumor slices confirms the potential of these compounds as specific imaging agents for the PD-1/PD-L1 axis in tumors. nih.gov
Table 1: Research Findings on Labeled Pyridine-2-Carboxamide Probes for PET Imaging
| Probe Type | Target | Key Findings | Potential Application |
|---|
Applications in Proteomics Research and Target Validation
The versatility of the pyridine-2-carboxamide scaffold also extends to the fields of chemical proteomics and target validation. Chemical proteomics utilizes small-molecule probes to identify and characterize protein targets, understand their function, and elucidate their role in disease pathways.
While direct proteomics studies employing this compound as a probe are not extensively documented in current literature, the broader class of pyridine-2-carboxamide derivatives has shown significant promise in target identification and validation. These compounds can be modified to incorporate reactive moieties or reporter tags, transforming them into powerful chemical probes.
One key area of application is in the discovery of novel therapeutic targets. For instance, a series of pyridine-2-carboxamide analogues have been identified as potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), an emerging target for cancer immunotherapy. nih.gov In such studies, the pyridine-2-carboxamide core serves as a starting point for chemical optimization to develop compounds with high selectivity and potency for the target kinase. The subsequent validation of these compounds in cellular and in vivo models helps to confirm the therapeutic relevance of the identified target. nih.gov
The process of target validation often involves demonstrating that engagement of the target protein by the small molecule leads to a measurable biological effect. The development of potent and selective inhibitors, such as those derived from the pyridine-2-carboxamide scaffold, is a critical step in this process. These chemical tools allow researchers to probe the function of a specific protein in a complex biological system, thereby validating it as a potential drug target.
Furthermore, the principles of chemical proteomics can be applied to understand the mechanism of action of bioactive compounds. By designing derivatives of this compound that can be used in techniques like affinity chromatography or activity-based protein profiling, it is possible to identify the direct binding partners of the compound within the proteome. This approach can uncover novel mechanisms of action and potential off-target effects.
Table 2: Potential Applications of this compound Derivatives in Proteomics and Target Validation
| Application Area | Methodology | Potential Outcome |
|---|
| Target Identification | - Development of affinity-based probes.
Conclusion and Future Research Perspectives
Synthesis of Key Academic Contributions and Research Directions
Research on N-(pyridin-4-yl)pyridine-2-carboxamide and related pyridyl-amide ligands has significantly contributed to the field of coordination chemistry. The flexibility of the amide linker combined with the nitrogen donors of the pyridine (B92270) rings allows these ligands to adopt various conformations, leading to a rich diversity in the resulting crystal structures. mdpi.com Key academic contributions have centered on the design and synthesis of coordination polymers with specific topologies and functionalities. For instance, these ligands have been instrumental in constructing one- and two-dimensional coordination polymers, demonstrating how the interplay between the ligand's conformation and the choice of metal ion and counteranions dictates the final structure. researchgate.netmdpi.com
Current research is actively exploring the following directions:
Functional Materials: There is a growing interest in using pyridyl-amide based coordination polymers for applications such as gas storage, separation, and catalysis. mdpi.com The porous nature of some of these materials, combined with the potential for functionalizing the ligand scaffold, makes them promising candidates for these applications.
Luminescent Properties: Metal complexes incorporating pyridyl-amide ligands have been shown to exhibit interesting photoluminescence properties, which could be harnessed for sensing or imaging applications. researchgate.net
Biological Mimics: Pyridine-2-carboxamide-based ligands have been extensively used to create low-molecular-weight models of metalloproteins and enzymes, providing insights into their structure and function. researchgate.net
Catalysis: The modular nature of these ligands allows for fine-tuning of the electronic and steric properties of the resulting metal complexes, making them attractive for catalytic applications, including C-H activation. researchgate.netuva.esresearchgate.net
The table below summarizes some of the key research findings and applications involving pyridyl-amide based structures.
| Research Area | Key Findings and Contributions | Potential Applications |
| Coordination Chemistry | Formation of diverse coordination polymers (1D, 2D) and discrete metallamacrocycles. Ligand flexibility influences the final supramolecular architecture. researchgate.netnih.gov | Design of novel materials with tailored structures and properties. |
| Materials Science | Development of porous materials based on metal-organic frameworks incorporating pyridyl-amide linkers. mdpi.com | Gas storage, separation, and heterogeneous catalysis. |
| Photophysics | Observation of photoluminescence in metal complexes derived from pyridyl-amide ligands. researchgate.net | Chemical sensors, bio-imaging, and light-emitting devices. |
| Bioinorganic Chemistry | Use as chelating ligands to model the active sites of metalloenzymes like nitrile hydratase. researchgate.net | Understanding biological processes and designing enzyme inhibitors. |
| Homogeneous Catalysis | Application as cooperating ligands in palladium-catalyzed C-H activation reactions. uva.esresearchgate.net | Development of efficient and selective organic synthesis methods. |
Identification of Unexplored Research Avenues and Persistent Challenges
Despite the progress made, several research avenues remain underexplored, and certain challenges persist. A significant challenge lies in achieving predictable control over the supramolecular assembly. The conformational flexibility of the amide linker, while advantageous for structural diversity, can make it difficult to design and synthesize materials with a predetermined network topology. mdpi.com
Unexplored research avenues include:
Systematic Exploration of Metal Ions: While research has focused on a range of transition metals, a systematic investigation across the periodic table could reveal novel coordination geometries and properties.
Post-Synthetic Modification: The functionalization of the pyridine rings or the amide backbone after the formation of a coordination polymer is a largely unexplored area that could lead to materials with enhanced properties or new functionalities.
Advanced Catalytic Systems: While their use in C-H activation is promising, the application of this compound-based complexes in other areas of catalysis, such as polymerization or asymmetric synthesis, is yet to be fully explored.
Computational Modeling: There is a need for more robust computational models that can accurately predict the conformations of flexible ligands and the resulting crystal packing, which would greatly aid in the rational design of new materials. nih.gov
Biological Applications: While some pyridine carboxamide derivatives have been investigated for their biological activity, such as urease inhibition, the full potential of this compound in medicinal chemistry remains to be unlocked. ontosight.aimdpi.comnih.gov
A persistent challenge is the often harsh conditions required for the synthesis of some coordination polymers, which can limit the incorporation of sensitive functional groups. nih.gov Developing milder synthetic routes is crucial for expanding the scope of these materials.
Outlook for this compound as a Foundation for Novel Chemical Entities and Research Tools
The future for this compound and its derivatives is bright. Its modular structure makes it an excellent scaffold for the development of a new generation of chemical entities and research tools. The ability to easily modify the pyridine rings allows for the systematic tuning of electronic properties, solubility, and steric hindrance, which is a significant advantage in drug design and catalyst development. researchgate.net
The outlook for this compound includes:
Foundation for Drug Discovery: As a fragment that can engage in hydrogen bonding and coordinate to metal ions, it could serve as a starting point for designing inhibitors for metalloenzymes or other biological targets. mdpi.comnih.gov
Development of Smart Materials: By incorporating photoresponsive or redox-active moieties, it may be possible to create "smart" materials that respond to external stimuli, with applications in sensing, data storage, or controlled release systems.
Probes for Chemical Biology: Fluorescently tagged derivatives could be developed as probes to study the distribution and role of metal ions in biological systems.
Advanced Supramolecular Assemblies: The principles learned from studying the self-assembly of this ligand can be applied to design more complex, hierarchical supramolecular structures with emergent properties. nih.gov
Q & A
Q. What synthetic methodologies are commonly employed for preparing N-(pyridin-4-yl)pyridine-2-carboxamide and its derivatives?
The synthesis typically involves coupling pyridine-2-carboxylic acid derivatives with substituted pyridinylamines. A standard protocol includes:
- Step 1 : Activation of pyridine-2-carboxylic acid using coupling agents like EDCI/HOBt or T3P.
- Step 2 : Reaction with 4-aminopyridine in anhydrous solvents (e.g., DMF, THF) under inert atmosphere.
- Step 3 : Purification via column chromatography or recrystallization. For derivatives, substituents are introduced pre- or post-coupling. For example, brominated analogs (e.g., N-(4-bromophenyl)-pyridine-2-carboxamide) are synthesized via similar methods using brominated anilines . Yield optimization often requires temperature control (0–60°C) and stoichiometric adjustments.
Q. How is the structural characterization of this compound performed?
Key techniques include:
- 1H/13C NMR : To confirm amide bond formation and substituent positions (e.g., pyridinyl proton shifts at δ 8.5–9.0 ppm).
- FT-IR : Amide C=O stretching vibrations (~1650–1680 cm⁻¹) and N–H bending (~1550 cm⁻¹).
- X-ray crystallography : For absolute configuration determination. SHELX software is widely used for refinement, particularly for resolving hydrogen bonding networks in the solid state .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+ for C11H9N3O: m/z 200.082 calculated).
Advanced Research Questions
Q. How can researchers address challenges in crystallographic refinement for this compound derivatives?
Common issues include disordered pyridinyl rings and weak hydrogen bonding. Methodological solutions:
- Disordered moieties : Apply SHELXL restraints (e.g., DFIX, SIMU) to stabilize thermal parameters .
- Twinned crystals : Use the TwinRotMat option in SHELXL for data integration.
- Low-resolution data : Employ charge-density analysis or complementary techniques (e.g., DFT calculations) to validate electron density maps.
Q. What strategies are effective for resolving contradictions in reported biological activities of pyridinecarboxamide analogs?
Contradictions (e.g., varying IC50 values in kinase inhibition assays) may arise from:
- Experimental variability : Standardize assay conditions (e.g., ATP concentration, incubation time).
- Structural heterogeneity : Compare co-crystal structures of analogs with target proteins to identify binding mode differences.
- Solubility effects : Use DMSO concentration controls (<1%) and confirm compound stability via HPLC pre-assay . Example table for comparative analysis:
| Derivative | Substituent | IC50 (nM) | Assay Conditions | Reference |
|---|---|---|---|---|
| R = Br | 4-Bromo | 120 ± 15 | 10 μM ATP, 1h | |
| R = OMe | 4-Methoxy | 85 ± 10 | 100 μM ATP, 2h |
Q. How can computational modeling enhance the design of this compound-based inhibitors?
- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding poses with targets (e.g., kinases). Focus on π-π stacking between pyridinyl rings and hydrophobic pockets.
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER/CHARMM force fields).
- QSAR : Develop models correlating substituent electronic parameters (Hammett σ) with activity .
Methodological Considerations
Q. What are best practices for optimizing amide coupling reactions in pyridinecarboxamide synthesis?
- Coupling agent selection : T3P improves yields (≥80%) over EDCI/HOBt for sterically hindered amines.
- Solvent choice : DCM for fast reactions; DMF for poorly soluble substrates.
- Workup : Acid/base washes to remove unreacted reagents. Example protocol:
| Step | Reagent | Conditions | Yield |
|---|---|---|---|
| Activation | T3P (50% in EtOAc) | 0°C, 30 min | — |
| Coupling | 4-Aminopyridine | RT, 12h | 85% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
